3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
The synthesis of 3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of a pyridine derivative with a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form different oxidation states.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide can be compared with other similar compounds such as:
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: This compound has a similar structure but differs in the position of the bromine atom and the presence of a different heterocyclic ring.
2-Bromo-methyl-N-isopropyl-7,8-dimethoxy-1,2-dihydro-1,3-oxazolo[3,2-a]quinoline-4-carboxamide: This compound contains additional functional groups and a more complex structure, leading to different chemical and biological properties.
Properties
CAS No. |
62310-02-5 |
---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
3-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C7H7BrNO.BrH/c8-6-5-10-7-3-1-2-4-9(6)7;/h1-4,6H,5H2;1H/q+1;/p-1 |
InChI Key |
LADTWUMPWQHPOY-UHFFFAOYSA-M |
Canonical SMILES |
C1C([N+]2=CC=CC=C2O1)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.